![molecular formula C7H11NO B1275208 1-(3-furyl)-N-methylethanamine CAS No. 252372-11-5](/img/structure/B1275208.png)
1-(3-furyl)-N-methylethanamine
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Overview
Description
The compound “1-(3-furyl)-N-methylethanamine” is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
A method for the synthesis of the previously unknown 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine was developed. The 3-furylcarbaldehyde was converted sequentially to 3-cyanofuran and then 3-acetylfuran .Molecular Structure Analysis
While specific structural information for “1-(3-furyl)-N-methylethanamine” was not found, related compounds such as 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one have been studied .Chemical Reactions Analysis
In a study, protonation of the highly reactive 1:1 intermediates produced in the reaction between alkyl(aryl) isocyanides and dibenzoylacetylene by isatin, led to vinylnitrilium cations, which underwent carbon-centered Michael-type addition with the conjugate base of the NH-acid to produce highly functionalized 1-(3-furyl)-1H-indole-2,3-diones .Scientific Research Applications
Synthesis and Chemical Transformations
Curtius Reaction and Chemical Transformations : Research by Pevzner (2011) explored the use of methyl (diethoxyphosphorylmethyl)furoates, including derivatives of furan compounds similar to 1-(3-furyl)-N-methylethanamine, in the Curtius reaction. This study revealed interesting transformations leading to stable isocyanates and subsequent conversion to various compounds, demonstrating the utility of furan derivatives in complex chemical reactions (Pevzner, 2011).
Synthesis of Pyrrolin-2-ones Derivatives : Rubtsova et al. (2020) investigated the synthesis of pyrrolidin-2-ones derivatives, using compounds that included furyl groups. Their research provides insight into the synthesis of new medicinal molecules, showing the potential of furyl compounds in pharmaceutical applications (Rubtsova et al., 2020).
Development of Novel Meatlike Aroma Compounds : A study by Mottram et al. (1995) examined the formation of meatlike aroma compounds from reactions involving furanthiols, including furyl derivatives. This research highlights the role of such compounds in flavor chemistry and food science (Mottram et al., 1995).
Synthesis of 3-Substituted Furylethylamines : Research by Shevchenko (2013) developed a method for synthesizing 1-(3-furyl)ethylamine and related compounds, showcasing the versatility of furyl derivatives in synthesizing new chemical entities (Shevchenko, 2013).
Biological and Pharmacological Research
Antifungal and Antibacterial Properties : Cierpucha et al. (2007) synthesized clavams with furyl derivatives and evaluated their antifungal, DD-peptidase, and β-lactamase inhibition properties. This research demonstrates the potential biomedical applications of furyl compounds (Cierpucha et al., 2007).
Investigation of Photochemical Properties : A study by Bąkowicz et al. (2015) on chalcone analogs, including furyl derivatives, revealed how pressure influences their molecular packing and photochemical properties. This has implications for materials science and photochemistry (Bąkowicz et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(furan-3-yl)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKBQZFCTFGJOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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